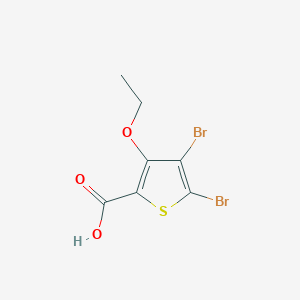

4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid

Description

Properties

CAS No. |

1707372-17-5 |

|---|---|

Molecular Formula |

C7H6Br2O3S |

Molecular Weight |

330.00 g/mol |

IUPAC Name |

4,5-dibromo-3-ethoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H6Br2O3S/c1-2-12-4-3(8)6(9)13-5(4)7(10)11/h2H2,1H3,(H,10,11) |

InChI Key |

BLKFHGDOGNVECZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC(=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 3-Ethoxythiophene-2-carboxylic Acid

Reaction Conditions and Mechanism

This method involves sequential bromination of 3-ethoxythiophene-2-carboxylic acid using bromine ($$Br2$$) in acetic acid ($$CH3COOH$$) at 80–100°C for 4–6 hours. The electron-withdrawing carboxylic acid group directs bromination to the 4- and 5-positions of the thiophene ring.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3-Ethoxythiophene-2-carboxylic acid | |

| Brominating Agent | $$Br_2$$ (2.2 equiv) | |

| Solvent | Acetic acid | |

| Temperature | 80–100°C | |

| Reaction Time | 4–6 hours | |

| Yield | 75–86% |

Ullmann Coupling of 4,5-Dibromo-3-hydroxythiophene-2-carboxylic Acid

Two-Step Process

- Bromination : 3-Hydroxythiophene-2-carboxylic acid is dibrominated using $$Br2$$/$$CH3COOH$$ to yield 4,5-dibromo-3-hydroxythiophene-2-carboxylic acid.

- Alkoxylation : The hydroxyl group undergoes Ullmann coupling with iodoethane ($$C2H5I$$) in the presence of a copper catalyst (e.g., $$CuI$$) and a base (e.g., $$K2CO3$$) in dimethylformamide (DMF) at 110°C.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | $$CuI$$ (10 mol%) | |

| Base | $$K2CO3$$ (3.0 equiv) | |

| Solvent | DMF | |

| Temperature | 110°C | |

| Yield | 68–72% |

Functional Group Interconversion from Methyl Esters

Methyl Ester Bromination and Hydrolysis

- Esterification : 3-Ethoxythiophene-2-carboxylic acid is converted to its methyl ester using $$SOCl2$$/$$CH3OH$$.

- Bromination : The methyl ester undergoes dibromination with $$Br2$$/$$CHCl3$$ at 0–25°C.

- Hydrolysis : The ester is hydrolyzed back to the carboxylic acid using NaOH/H$$_2$$O.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Esterification Yield | 92–95% | |

| Bromination Conditions | $$Br2$$ (2.0 equiv), $$CHCl3$$, 0–25°C | |

| Hydrolysis Conditions | 5% NaOH, reflux, 2 hours | |

| Overall Yield | 63–67% |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Bromination | 75–86 | High | Moderate |

| Ullmann Coupling | 68–72 | Moderate | Low |

| Methyl Ester Pathway | 63–67 | High | High |

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atoms facilitate substitution reactions, making it a versatile precursor for further functionalization.

Synthetic Pathways

The compound can undergo several reactions:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles such as amines or thiols, allowing the synthesis of diverse derivatives.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds, which are valuable in medicinal chemistry.

Material Science

Organic Semiconductors

Due to its electronic properties, this compound is utilized in the development of organic semiconductors. These materials are critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Conductive Polymers

The compound is also employed in the synthesis of conductive polymers, which are used in various electronic applications. Its ability to form stable films with good conductivity makes it suitable for use in flexible electronic devices.

Biological Studies

Medicinal Chemistry

The compound has shown potential as a precursor for biologically active molecules. Research indicates that derivatives of this compound exhibit inhibitory effects on histone acetyltransferase activity, particularly against the p300/CBP complex, which is involved in cancer biology.

Antioxidant Properties

Studies have demonstrated that structurally similar thiophene derivatives possess significant antioxidant activity. For instance, related compounds have shown IC50 values indicating their effectiveness in scavenging free radicals.

-

Synthesis of Pyrazole Amides :

A study demonstrated the successful synthesis of pyrazole-thiophene-based amides using this compound as a starting material. The reaction conditions were optimized to achieve high yields and purity of the desired products . -

Antioxidant Activity Assessment :

Research evaluating the antioxidant activity of thiophene derivatives showed that modifications on the thiophene ring significantly enhance antioxidant properties. Compounds derived from this compound exhibited notable scavenging activity against DPPH radicals .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethoxy group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 381.1 ± 42.0 °C (Predicted) |

| Density | 2.008 ± 0.06 g/cm³ |

| pKa | 3.48 ± 0.10 (Predicted) |

This compound features a thiophene ring substituted with two bromine atoms (positions 4 and 5), an ethoxy group (position 3), and a carboxylic acid moiety (position 2). The bromine atoms enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs . The ethoxy group contributes steric bulk and influences reactivity in substitution reactions .

Structural and Functional Group Differences

(a) 5-(4-Carboxyphenyl)-2,3-dihydrothiophene-3-carboxylic Acid (Compound 11)

- Molecular Formula : C₁₂H₁₂O₃S

- Key Features : A dihydrothiophene ring fused with a carboxyphenyl group.

- IR Data : Strong carbonyl stretch at 1713 cm⁻¹ (carboxylic acid) .

- Comparison : Lacks bromine substituents, resulting in lower molecular weight (236 g/mol) and reduced acidity (pKa ~4.5–5.0, typical for carboxylic acids). The dihydrothiophene structure reduces aromaticity, altering conjugation effects compared to the fully aromatic thiophene in the target compound .

(b) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (Compound 1a)

- Molecular Formula : C₁₃H₁₂O₅S

- Key Features : A benzo[b]thiophene ring with ketone (4,7-dioxo), hydroxyl (position 5), and methyl groups.

- Applications : Used in synthetic routes for heterocyclic pharmaceuticals .

- Comparison : The benzo[b]thiophene core provides extended conjugation, while the ketone and hydroxyl groups increase polarity and solubility. The methyl group offers steric hindrance distinct from the ethoxy group in the target compound .

(c) 4,5-Dibromo-3-(carboxymethoxy)thiophene-2-carboxylic Acid

- Key Features : Carboxymethoxy substituent instead of ethoxy.

- Comparison: The additional carboxylic acid group in the substituent lowers the pKa further (estimated ~2.5–3.0) and enhances solubility in polar solvents. This compound may exhibit dual reactivity in esterification or metal coordination compared to the mono-carboxylic target compound .

(d) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Key Features: A phenolic carboxylic acid with hydroxyl groups.

- Applications : Used in supplements, cosmetics, and pharmacological research .

- Comparison: The phenolic hydroxyl groups (pKa ~8–10) are less acidic than the carboxylic acid in the target compound but contribute to antioxidant activity. Structural differences (benzene vs. thiophene) limit direct functional comparability .

Comparative Data Table

Biological Activity

4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring with bromine substituents and an ethoxy group, which contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid group also plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic effects against cancer.

Inhibition of Histone Acetyltransferase (HAT)

One significant area of study involves the inhibition of histone acetyltransferase (HAT) activity. A biochemical assay developed to evaluate the inhibitory effects of this compound showed promising results:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | TBD | Potential inhibitor of p300 HAT |

| Compound 1 | 8.6 | Moderate inhibition |

| Compound 2 | 1.6 | Enhanced inhibitory activity |

| Compound 3 | 2.8 | Slightly reduced activity |

The compound demonstrated an IC50 value indicative of its ability to inhibit the HAT domain of human p300, which is essential for transcriptional regulation in various cellular processes .

The mechanism by which this compound exerts its biological effects appears to involve the modulation of transcription factors through HAT inhibition. This inhibition can lead to altered gene expression profiles associated with cancer progression and other diseases.

Cancer Models

In studies involving cancer models, compounds similar to this compound have shown potential as therapeutic agents. For instance, a study highlighted the ability of certain derivatives to inhibit fatty acid synthase (FASN), which is implicated in cancer cell metabolism:

Q & A

Q. What are the key considerations for synthesizing 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid, and how can reaction yields be optimized?

Answer: Synthesis typically involves bromination and functionalization of a thiophene backbone. For example:

- Bromination : Electrophilic bromination of 3-ethoxythiophene-2-carboxylic acid using reagents like NBS (N-bromosuccinimide) or Br₂ in acetic acid. Excess bromine may lead to over-substitution, so stoichiometry must be carefully controlled .

- Ethoxy Group Retention : Use of mild Lewis acids (e.g., FeCl₃) to prevent de-etherification during bromination .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity. Evidence from analogous compounds suggests yields range from 60–80% under optimized conditions .

Q. How is the compound characterized to confirm its structural integrity?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and aromatic protons (δ ~7.0–7.5 ppm). Bromine substituents deshield adjacent carbons in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak (C₇H₆Br₂O₃S⁺, theoretical m/z ≈ 343.8) .

- Elemental Analysis : Matches calculated C, H, Br, and S percentages (±0.3%) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

Answer:

- Polar Protic Solvents : Ethanol or methanol for recrystallization (solubility ~20–30 mg/mL at 25°C) .

- Non-Polar Solvents : Dichloromethane or chloroform for Suzuki coupling reactions (compatible with Pd catalysts) .

- Stability : Store in anhydrous conditions below -20°C to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at brominated positions. Bromine atoms at C4 and C5 act as electrophilic centers, with Fukui indices indicating susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings) .

- Transition State Analysis : Identify energy barriers for Pd-mediated C–Br bond cleavage. Studies on similar bromothiophenes show that electron-withdrawing groups (e.g., carboxylic acid) lower activation energy by stabilizing intermediates .

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for thiophene-2-carboxylic acid derivatives?

Answer:

Q. How can regioselectivity challenges in further functionalization (e.g., introducing aryl groups) be addressed?

Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired side reactions during Pd-catalyzed couplings .

- Directing Groups : Introduce a nitro group at C3 to steer cross-coupling to C4 or C5. Evidence from ethyl 4-bromothiophene-2-carboxylate shows 85% regioselectivity with meta-directing groups .

Data Contradiction Analysis

Q. Why do melting points for structurally similar bromothiophenes vary across literature sources?

Answer:

- Purity Discrepancies : Lower-purity samples (e.g., 95% vs. >98%) depress melting points. For example, 5-Bromo-4-methoxythiophene-3-carboxylic acid melts at 155–156°C at 97% purity , while impurities (e.g., residual solvents) reduce this by 5–10°C .

- Polymorphism : Crystallization solvents influence packing modes. Ethanol yields monoclinic crystals, whereas acetone produces orthorhombic forms with distinct thermal profiles .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.